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molecular formula C16H15N5O B350698 N-(2-methyltetrazol-5-yl)-2,2-diphenylacetamide CAS No. 391880-92-5

N-(2-methyltetrazol-5-yl)-2,2-diphenylacetamide

Cat. No. B350698
M. Wt: 293.32g/mol
InChI Key: PGUUWGJUCVQTIP-UHFFFAOYSA-N
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Patent
US06399641B1

Procedure details

To a stirred solution of 5-amino-2-methyl-2H-tetrazole (0.50 g, 5.05 mmol), pyridine (0.48 g, 6.06 mmol) and DMAP (0.06 g, 0.51 mmol) in dichloromethane (30 ml) was added at 0° C. diphenylacetyl chloride (1.16 g, 5.05 mmol). Stirring was continued at RT for 2 h, the reaction mixture was poured into sat. NaHCO3 solution (50 ml) and extracted with dichloromethane (3×50 ml). The combined organic layers were washed with brine (70 ml), dried (Na2SO4) and evaporated. The crude product was crystallized from ethyl acetate/hexane to give the title compound (0.83 g, 56%) as a white solid, m.p. 218° C. (dec.) and MS: m/e=293.1 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
0.06 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[N:4][N:5]([CH3:7])[N:6]=1.N1C=CC=CC=1.[C:14]1([CH:20]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[C:21](Cl)=[O:22])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C([O-])(O)=O.[Na+]>CN(C1C=CN=CC=1)C.ClCCl>[CH3:7][N:5]1[N:4]=[N:3][C:2]([NH:1][C:21](=[O:22])[CH:20]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[N:6]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC=1N=NN(N1)C
Name
Quantity
0.48 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.16 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)Cl)C1=CC=CC=C1
Name
Quantity
0.06 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×50 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (70 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1N=C(N=N1)NC(C(C1=CC=CC=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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